ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, ethyl acetoacetate, and 4-(methoxycarbonyl)aniline. The synthesis may involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the pyridazine ring through intramolecular reactions.
Functional Group Modifications: Introduction of the carbamoyl and ester groups through reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate: A similar compound with slight variations in the substituents.
Other Pyridazine Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O7/c1-3-33-23(31)21-18(12-20(29)27(26-21)17-7-5-4-6-16(17)24)34-13-19(28)25-15-10-8-14(9-11-15)22(30)32-2/h4-12H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTUVQIXYWWTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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